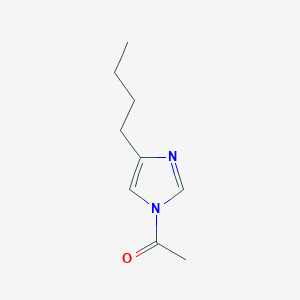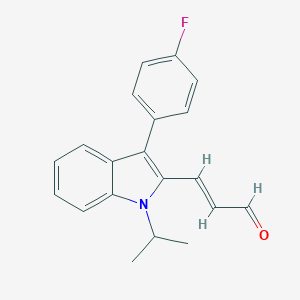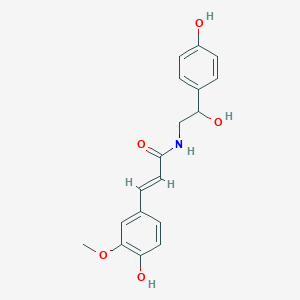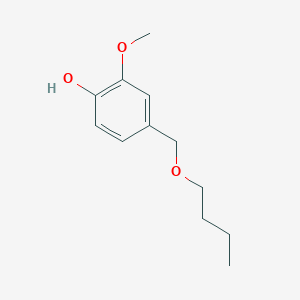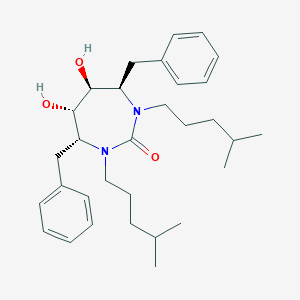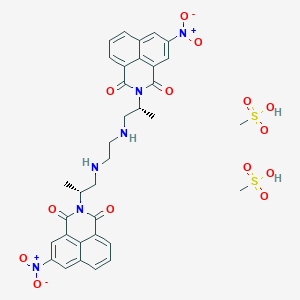![molecular formula C9H8O5 B123838 Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 116119-01-8](/img/structure/B123838.png)
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the modification of the fundamental structure with different moieties, as seen in the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles, which are potent antiproliferative agents targeting tubulin . Another example is the synthesis of 6-hydroxy-12-methyl-7,12-dihydrobenzo[6,7]cyclohept[1,2-b]indol-7-one, which was achieved by oxidation and subsequent reactions, including bromination and hydrolysis . These methods could potentially be adapted for the synthesis of methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate.
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using techniques such as single crystal X-ray structure determination, as demonstrated for methyl 4-hydroxybenzoate . This compound's structure was analyzed at low temperatures, revealing a 3D framework formed through extensive intermolecular hydrogen bonding. Computational calculations, including Hartree Fock (HF) and Density Functional Theory (DFT), were also employed to understand the molecular structure and properties . Similar analytical methods could be applied to determine the molecular structure of methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate.
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the alkylation and oxidation of 6,7-dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, which resulted in different products depending on the oxidizing reagents used . The reactivity of the compound was influenced by the transannular participation of the amino group, which could also be relevant in the chemical reactions of methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like methyl 4-hydroxybenzoate were analyzed using experimental and computational methods. The FT-IR spectrum correlated with computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . These properties are important for understanding the behavior of the compound in various environments and could be similarly analyzed for methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
Role in Antioxidant and Anticancer Properties
Derivatives of benzo[d][1,3]dioxole structures have been identified for their potential in medical applications, particularly in cancer treatment. A study isolated new benzenoids from the fungus Antrodia cinnamomea, one of which was structurally related to Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate. These compounds displayed significant cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents (Wu et al., 2019).
Applications in Synthetic Chemistry
In the realm of synthetic chemistry, Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate and its derivatives serve as crucial intermediates. For example, a synthetic route was explored for a common intermediate, methyl 2-formylbenzofuran-7-carboxylate, to assemble bioactive benzofurans using an artificial intelligence system. This demonstrated the compound's significance in the synthesis of complex molecular structures (Takabatake et al., 2020).
Eigenschaften
IUPAC Name |
methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGPEDRDUUKPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)
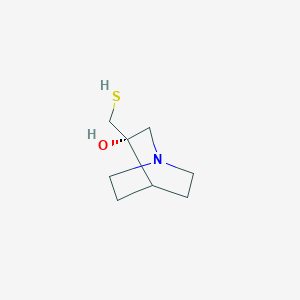
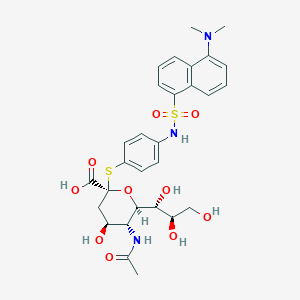
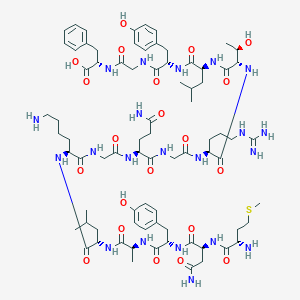
![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)
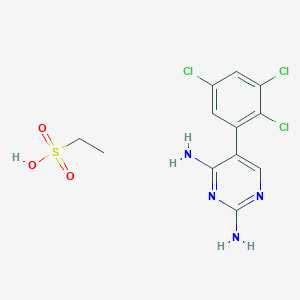
![Benzyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyethyl]-dimethylazanium;iodide](/img/structure/B123772.png)
